molecular formula C22H17N3O3 B11318042 4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B11318042
M. Wt: 371.4 g/mol
InChI Key: NHUXFGIMXZYVPC-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as hydrazine hydrate, carboxylic acids, and dehydrating agents like phosphorus oxychloride. Industrial production methods may involve optimization of these reactions to improve yield and scalability .

Chemical Reactions Analysis

4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and catalysts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide include other oxadiazole derivatives, such as:

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C22H17N3O3/c1-27-17-13-11-16(12-14-17)21(26)23-19-10-6-5-9-18(19)22-24-20(25-28-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,26)

InChI Key

NHUXFGIMXZYVPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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